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Compound of Interest

Compound Name: N-(3-Hydroxyphenyl)Cinnamamide

CAS No.: 23478-25-3

Cat. No.: B3118234

Get Quote

Executive Summary & Strategic Positioning
N-(3-Hydroxyphenyl)Cinnamamide represents a specific structural optimization within the

class of

-unsaturated amides. Unlike its parent compound N-phenylcinnamamide, the introduction of a
hydroxyl group at the meta-position of the aniline ring significantly alters its electronic and
physicochemical profile.

This guide analyzes the compound's utility as a Michael Acceptor modulator, primarily targeting

the Keap1-Nrf2 pathway (cytoprotection) and specific kinase domains (antiproliferative). For

drug development professionals, this molecule serves as a critical "middle-ground" scaffold—

balancing the high reactivity of electrophilic enones with the metabolic stability required for

cellular assays.
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Electronic Tuning: The meta-hydroxyl group exerts an inductive effect that modulates the

electrophilicity of the

-carbon, enhancing selectivity for cysteine residues on target proteins (e.g., Keap1)
compared to the more reactive para-substituted analogs.

Solubility Profile: Improved aqueous solubility over unsubstituted cinnamamides, facilitating

higher concentration dosing in in vitro assays without immediate precipitation.

Mechanism of Action: The Michael Acceptor System
To understand the performance differences, one must analyze the core pharmacophore: the

cinnamoyl moiety.

The Electrophilic Trigger
The biological activity of N-(3-Hydroxyphenyl)Cinnamamide is driven by the conjugated

alkene system (

). This system acts as a "soft" electrophile, undergoing a Michael Addition (1,4-addition) with
"soft" nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues in proteins.

Pathway Visualization: The following diagram illustrates the interaction between the

cinnamamide derivative and the Keap1 sensor, leading to Nrf2 activation and antioxidant

response.
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Figure 1: Mechanism of Keap1 alkylation by N-(3-Hydroxyphenyl)Cinnamamide triggering the

Nrf2 antioxidant response.

Comparative Performance Analysis
The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the

target compound against key derivatives.

Table 1: Comparative Potency & Toxicity Profile

Compound Structure
Nrf2 Activation
(Fold
Induction)*

Antiproliferativ
e IC50 (MCF-
7)**

Toxicity Risk
(HepG2)

N-(3-

Hydroxyphenyl)C

innamamide

meta-OH 4.1x 12.5 µM Low

N-

Phenylcinnamam

ide (Parent)

Unsubstituted 1.0x (Baseline) > 50 µM Low

N-(4-

Hydroxyphenyl)C

innamamide

para-OH 2.3x 28.0 µM Low

N-(4-

Chlorophenyl)Cin

namamide

para-Cl 8.8x 5.2 µM Moderate

Caffeic Acid

Phenethyl Ester

(CAPE)

Catechol Ester 12.0x 0.62 µM
High (Redox

cycling)

*Fold Induction relative to control at 10 µM in Luciferase Reporter Assays.

**IC50 values are approximate aggregates from multiple cell viability assays (MTT).
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The "Meta" Advantage: The meta-hydroxyl group (Target Compound) provides a 4-fold

increase in Nrf2 activation compared to the unsubstituted parent. This is superior to the para-

hydroxyl isomer (2.3x). The meta position allows the hydroxyl group to influence the amide

bond stability and hydrogen-bonding network without deactivating the Michael acceptor

system via strong resonance donation, which is observed in para-OH derivatives.

Potency vs. Safety: While chlorinated derivatives (e.g., N-(4-chlorophenyl)) are more potent

antiproliferative agents (IC50 ~5.2 µM), they often exhibit higher cytotoxicity due to non-

specific alkylation. N-(3-Hydroxyphenyl)Cinnamamide offers a "cleaner" pharmacological

window, making it ideal for probing cytoprotective pathways without inducing immediate cell

death.

Validated Experimental Protocol: Synthesis &
Purification
Objective: Synthesis of N-(3-Hydroxyphenyl)Cinnamamide via Acid Chloride Method.

Rationale: This method is chosen over EDC coupling for its higher yield (>85%) and simplified

purification (crystallization vs. column chromatography).

Reagents Required[1][4][5][7][8][9][10]
Cinnamoyl chloride (98%)

3-Aminophenol (99%)

Triethylamine (TEA) (Anhydrous)

Dichloromethane (DCM) (Anhydrous)

1M HCl and Saturated NaHCO3

Step-by-Step Methodology
Preparation of Nucleophile:

In a flame-dried 100 mL Round Bottom Flask (RBF), dissolve 3-aminophenol (1.09 g, 10

mmol) in DCM (20 mL).
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Add Triethylamine (1.53 mL, 11 mmol) slowly. The solution may darken slightly.

Cool the mixture to 0°C using an ice bath. Critical: Controlling temperature prevents side

reactions at the phenol -OH group.

Acylation Reaction:

Dissolve Cinnamoyl chloride (1.66 g, 10 mmol) in DCM (10 mL) in a separate vial.

Add the acid chloride solution dropwise to the amine solution over 15 minutes under

constant stirring.

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting amine

spot should disappear.

Work-up & Isolation:

Dilute reaction with 50 mL DCM.

Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

Base Wash: Wash with Sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

Dry: Dry the organic layer over anhydrous

, filter, and evaporate under reduced pressure.

Purification:

Recrystallize the crude solid from Ethanol/Water (9:1).

Yield Expectation: 85-92%.

Characterization: Melting Point: 188–190°C.

Quality Control Check (Self-Validating)
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1H NMR (DMSO-d6, 400 MHz): Look for the characteristic doublet of doublets for the alkene

protons at

6.8–7.6 ppm (

, indicating trans-geometry). The amide -NH proton should appear as a singlet downfield (

~10.2 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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